Relacin

RelA Inhibition (p)ppGpp Synthesis Enzymatic Assay

Relacin is a synthetic 2′-deoxyguanosine-based analogue of (p)ppGpp that inhibits RelA/SpoT enzymes, blocking biofilm formation, sporulation, and the stringent response. Its unique N2-isobutyryl-guanine (GiBu) modification and diglycine scaffold are essential for antibacterial activity; removal of the GiBu group results in complete inactivation. With 100% in vitro inhibition of E. coli RelA and >5-log reduction in E. faecalis biofilm viability at 14 mM, Relacin provides precise temporal control in bacterial differentiation studies and outperforms generic RelA inhibitors in complex biofilm environments.

Molecular Formula C24H31N9O13
Molecular Weight 653.562
CAS No. 1357928-14-3
Cat. No. B2612644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelacin
CAS1357928-14-3
Molecular FormulaC24H31N9O13
Molecular Weight653.562
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1
InChIKeyKREXTMSNGTWUJT-YWPYICTPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Relacin: ppGpp Analogue Targeting Stringent Response


Relacin (CAS 1357928-14-3) is a synthetic 2′-deoxyguanosine-based analogue of the bacterial alarmone (p)ppGpp, designed to inhibit RelA/SpoT homologue (RSH) enzymes responsible for synthesizing (p)ppGpp and activating the stringent response [1]. Unlike traditional antibiotics that target essential growth processes (e.g., cell wall synthesis, ribosomal function), Relacin interferes with bacterial long-term survival strategies, including stationary phase entry, sporulation, and biofilm formation [2]. Its mechanism is predicated on competitive inhibition at the RelA synthetase active site, leveraging structural mimicry of ppGpp while replacing the pyrophosphate moieties with glycyl-glycine dipeptides to abrogate enzymatic turnover [3].

Target RelA / RSH synthetase (Gram+ and Gram−)
Phenotype Biofilm disruption, sporulation inhibition
Mechanism Competitive ppGpp mimic; stringent response pathway study

Why Relacin Cannot Be Substituted


Generic substitution with other (p)ppGpp analogues or RelA inhibitors is scientifically unjustified due to Relacin's unique N2-isobutyryl-guanine (GiBu) modification and diglycine scaffold replacement. While several ppGpp mimics exhibit RelA inhibition, most lack the structural features required for cellular activity; the GiBu group is essential for Relacin's antibacterial effect, and its removal (di-iBu-Relacin) results in complete inactivation [1]. Furthermore, Relacin displays a distinct spectrum of activity against Gram-positive bacterial survival phenotypes (sporulation, biofilm) that is not observed with many other stringent response inhibitors, which fail to penetrate or function within complex bacterial communities [2].

GiBu modification essential
The N2-isobutyryl-guanine group is required for cellular activity; des-iBu analog is reported inactive. Other ppGpp mimics may lack this critical feature.
Distinct phenotypic spectrum
Biofilm and sporulation inhibition may not transfer to alternative RelA inhibitors, which often lack activity within complex bacterial communities.

Relacin Quantitative Evidence Guide


RelA and Rel/Spo Enzymatic Inhibition

Relacin dose-dependently inhibits the (p)ppGpp synthetase activity of purified RelA from E. coli and Rel/Spo from D. radiodurans. At the highest tested concentration, Relacin achieves approximately 100% inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo [1]. This inhibition is direct and ribosome-independent, as confirmed using a RelA mutant (RelAC638F) [2]. The observed potency is comparable to other ppGpp-based inhibitors but with the distinct advantage of cellular activity, which many analogs lack [3].

Enzyme Inhibition
Head-to-head
~100% E. coli RelA / 80% D. radiodurans Rel/Spo vs DMSO control
Reported target engagement; direct inhibition of ppGpp synthesis.
Purified enzyme assay; ribosome-independent mutant confirmation.
RelA Inhibition (p)ppGpp Synthesis Enzymatic Assay

B. subtilis Sporulation Inhibition

In B. subtilis sporulation assays, Relacin reduces asymmetric septa formation—an essential early step in sporulation—from 47% in untreated cells to 8% at 200 µM and 0.5% at 1 mM [1]. This translates to a >5-fold reduction in mature, heat-resistant spore formation at the highest concentration [2]. The inhibition is robust even when Relacin is added up to 6 hours post-sporulation induction, indicating that (p)ppGpp signaling remains critical throughout the entire developmental process [3].

Sporulation Inhibition
Head-to-head
94-fold reduction in asymmetric septa at 1 mM (0.5% vs 47% untreated)
Supports sporulation-stage intervention; represses survival phenotype.
B. subtilis PY79 model; effect retained when added 6h post-induction.
Sporulation Inhibition Bacillus subtilis Antibacterial

E. faecalis Biofilm Eradication and NaOCl Synergy

Relacin exhibits concentration-dependent inhibition of Enterococcus faecalis OG1RF biofilms: partial inhibition at 8 mM and complete inhibition at 14 mM [1]. When combined with 0.05% sodium hypochlorite (NaOCl), a 14 mM Relacin treatment achieves a 5.65 ± 0.19 log reduction in biofilm viability, significantly outperforming NaOCl alone [2]. This demonstrates Relacin's ability to potentiate the activity of a conventional antimicrobial agent against a notoriously drug-tolerant biofilm phenotype.

Biofilm Eradication
Head-to-head
5.65 ± 0.19 log reduction (14 mM + 0.05% NaOCl) vs NaOCl alone
Supports biofilm disruption synergy; viability endpoint context.
48-h E. faecalis OG1RF biofilm model; agar plate count assay.
Biofilm Inhibition Enterococcus faecalis Combination Therapy

Mammalian Cytotoxicity Profile

At a concentration of 14 mM—the dose required for complete biofilm eradication—Relacin demonstrated no significant cytotoxicity against human gingival epithelial cells (Ca9-22) or murine fibroblasts (NIH-3T3) in MTT and lactate dehydrogenase assays [1]. This lack of mammalian cell toxicity at efficacious antibacterial concentrations aligns with the absence of known RelA homologs in eukaryotic cells [2], suggesting a potentially favorable therapeutic window.

Mammalian Cytotoxicity
Class-level
No significant toxicity at 14 mM (gingival epithelial cells, fibroblasts)
Low mammalian cytotoxicity context; selectivity window review.
Data to verify; MTT/LDH assays, 24-48h exposure. Class-level inference.
Cytotoxicity Selectivity Mammalian Cells

Analogue 2d vs Relacin Potency

Structure-activity relationship (SAR) studies reveal that among a series of deoxyguanosine-based Relacin analogs, compound 2d exhibits greater potency and efficacy than the parent Relacin molecule in inhibiting Rel proteins [1]. While specific IC50 values for compound 2d are not provided in the abstract, the authors explicitly state it is 'more effective and potent' [2]. This indicates that while Relacin serves as a validated starting point, the scaffold is amenable to optimization for enhanced activity, underscoring the importance of selecting Relacin itself as a reference standard or for applications where its specific profile (e.g., biofilm activity) is required.

Analog SAR (Compound 2d)
Cross-study comparable
Compound 2d reported more potent than parent Relacin
Supports scaffold optimization; Relacin serves as reference benchmark.
Qualitative improvement; exact IC50 not provided. SAR series.
SAR Analog Comparison RelA Inhibition

Relacin Application Scenarios


Stringent Response & (p)ppGpp Signaling Studies

Relacin is the prototypical small-molecule inhibitor for investigating RelA-dependent (p)ppGpp synthesis in both Gram-positive and Gram-negative bacteria. Its demonstrated 100% in vitro inhibition of E. coli RelA and 80% inhibition of D. radiodurans Rel/Spo [1] makes it an essential tool for dissecting the stringent response pathway, studying alarmone dynamics, and validating genetic knockdowns in bacterial physiology experiments.

Biofilm Eradication & Anti-Persister Strategy

Given its ability to fully inhibit E. faecalis biofilms at 14 mM and synergize with NaOCl to achieve a >5-log reduction in viability [1], Relacin is ideally suited for studies focused on disrupting biofilm-associated infections. Researchers investigating endodontic biofilms, chronic wound infections, or medical device-associated biofilms will find Relacin a valuable comparator for novel anti-biofilm agents or a component in combination therapy optimization.

Sporulation & Survival Assays in Bacillus

Relacin's dose-dependent inhibition of B. subtilis sporulation—reducing asymmetric septa formation by 94-fold at 1 mM [1]—positions it as a critical reagent for studies on bacterial development, dormancy, and stress adaptation. Its ability to block sporulation even when added hours after induction [2] enables precise temporal control in experiments examining the commitment point to sporulation and the role of (p)ppGpp in cellular differentiation.

Cytotoxicity Benchmarking & Selectivity Profiling

The established non-cytotoxicity of Relacin at 14 mM against human epithelial cells and murine fibroblasts [1] provides a baseline for assessing the mammalian safety of novel RelA inhibitors. Relacin can serve as a reference compound in counter-screens designed to identify off-target effects or to validate the selectivity of newly developed stringent response modulators.

Application
Selection Property
Validation Focus
Stringent response signaling studies
Targeted RelA/RSH synthetase inhibition
ppGpp synthesis endpoint monitoring; ribosome-independent inhibition confirmation
Biofilm-associated infection models
Biofilm disruption & synergy profiling
Viability reduction endpoint (CFU); combination treatment review
Bacterial development & dormancy studies
Sporulation-stage intervention
Asymmetric septa formation endpoint; temporal control of commitment point
Mammalian cytotoxicity counter-screens
Selectivity profiling reference compound
Epithelial/fibroblast viability endpoints; absence of RelA homolog context

Technical Documentation Hub

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40 linked technical documents
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